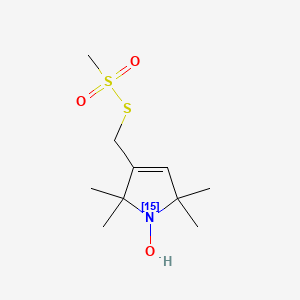
(1-Oxyl-2,2,5,5-tetramethyl-Delta3-pyrroline-3-methyl) Methanethiosulfonate-15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Oxyl-2,2,5,5-tetramethyl-Delta3-pyrroline-3-methyl) Methanethiosulfonate-15N is a thiol-reactive spin label compound. It is used extensively in biochemical and biophysical research to probe the conformation and dynamics of thiolated proteins. The compound is characterized by its paramagnetic nitroxide group, which makes it useful for electron paramagnetic resonance (EPR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxyl-2,2,5,5-tetramethyl-Delta3-pyrroline-3-methyl) Methanethiosulfonate-15N involves several steps:
Formation of the Pyrroline Ring: The initial step involves the formation of the pyrroline ring through a cyclization reaction.
Introduction of the Nitroxide Group: The nitroxide group is introduced via oxidation of the corresponding hydroxylamine.
Attachment of the Methanethiosulfonate Group: The final step involves the attachment of the methanethiosulfonate group to the pyrroline ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process includes:
Temperature Control: Maintaining an optimal temperature to facilitate the cyclization and oxidation reactions.
Purification: Using techniques such as column chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Oxyl-2,2,5,5-tetramethyl-Delta3-pyrroline-3-methyl) Methanethiosulfonate-15N undergoes several types of chemical reactions:
Oxidation: The nitroxide group can be oxidized to form oxoammonium cations.
Reduction: The nitroxide group can be reduced to form hydroxylamines.
Substitution: The methanethiosulfonate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and ascorbic acid are used.
Substitution: Nucleophiles such as thiols and amines are commonly used in substitution reactions.
Major Products
Oxidation: Oxoammonium cations.
Reduction: Hydroxylamines.
Substitution: Thiolated or aminated derivatives of the compound.
Scientific Research Applications
(1-Oxyl-2,2,5,5-tetramethyl-Delta3-pyrroline-3-methyl) Methanethiosulfonate-15N is widely used in various fields of scientific research:
Chemistry: Used as a spin label in EPR spectroscopy to study the structure and dynamics of molecules.
Biology: Employed to investigate the conformational changes in proteins and nucleic acids.
Medicine: Utilized in the study of protein-protein interactions and the development of therapeutic agents.
Industry: Applied in the development of new materials and the study of catalytic processes.
Mechanism of Action
The compound exerts its effects through the formation of a covalent bond with thiol groups in proteins. This covalent attachment allows the nitroxide group to act as a spin label, which can be detected using EPR spectroscopy. The molecular targets include cysteine residues in proteins, and the pathways involved are related to the conformational changes and dynamics of the labeled proteins.
Comparison with Similar Compounds
Similar Compounds
(1-Oxyl-2,2,5,5-tetramethyl-Delta3-pyrroline-3-methyl) Methanethiosulfonate: The non-isotopically labeled version of the compound.
(1-Oxyl-2,2,5,5-tetramethyl-Delta3-pyrroline-3-methyl) Methanethiosulfonate-d15: A deuterium-labeled version of the compound.
Properties
Molecular Formula |
C10H19NO3S2 |
|---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1-hydroxy-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)(115N)pyrrole |
InChI |
InChI=1S/C10H19NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6,12H,7H2,1-5H3/i11+1 |
InChI Key |
MXZPGYFBZHBAQM-KHWBWMQUSA-N |
Isomeric SMILES |
CC1(C=C(C([15N]1O)(C)C)CSS(=O)(=O)C)C |
Canonical SMILES |
CC1(C=C(C(N1O)(C)C)CSS(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (3E)-6-chloro-2-hydroxy-3-[[4-(trifluoromethoxy)phenyl]carbamoylhydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13443169.png)

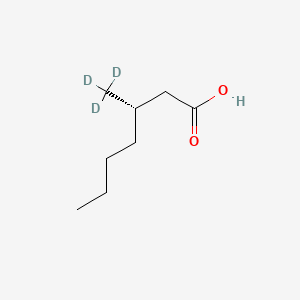
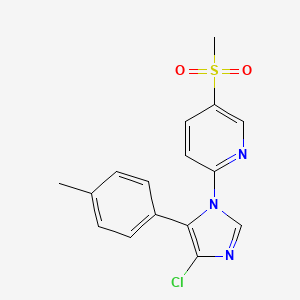
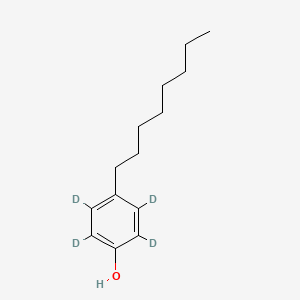
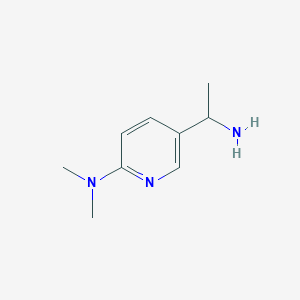
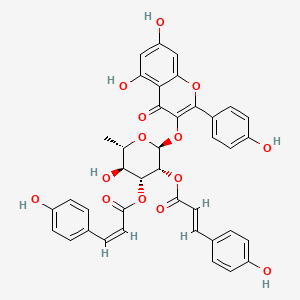
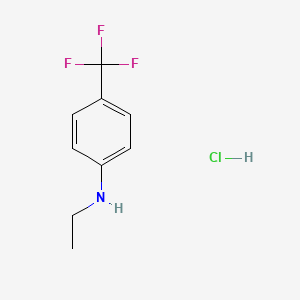
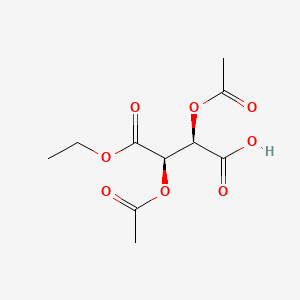
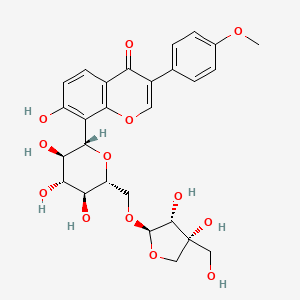
![3-[2-(3-Bromophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridinecarboxamide](/img/structure/B13443224.png)

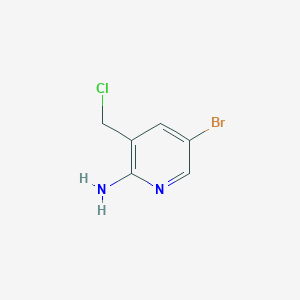
![(S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol](/img/structure/B13443246.png)
